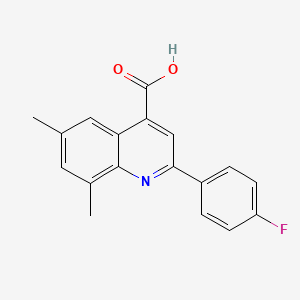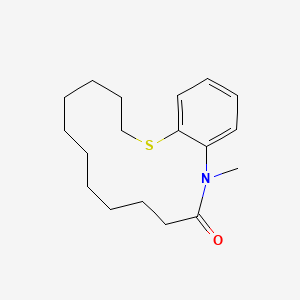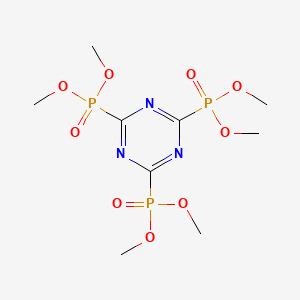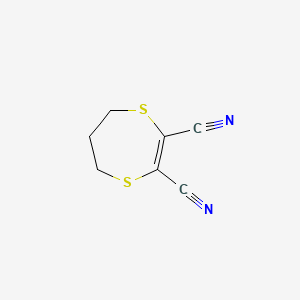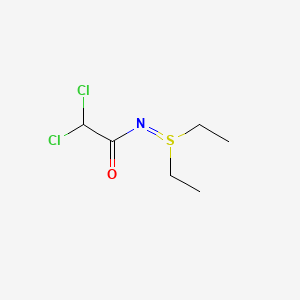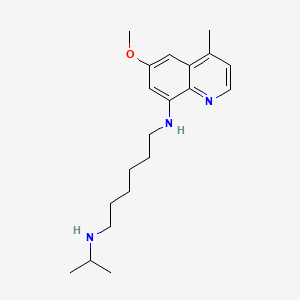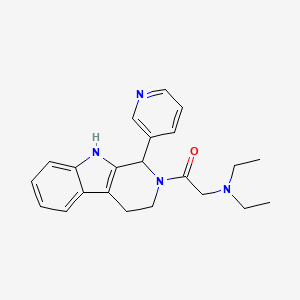
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoisoquinoline core with an ethyl group at the 6th position and a tetrahydro configuration at the 7th, 8th, 9th, and 10th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of an aryl aldehyde with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate. This Biginelli-type reaction yields the desired tetrahydropyrimidoisoquinoline compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent-free or green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidoisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidoisoquinolines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity.
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with a fused pyrimidine and pyridine ring system.
Pyrimido[4,5-b]quinolines: These compounds have a quinoline ring fused to the pyrimidine core.
Uniqueness: Pyrimido(4,5-c)isoquinoline-1,3-diamine, 6-ethyl-7,8,9,10-tetrahydro- is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
53661-23-7 |
|---|---|
Molecular Formula |
C13H17N5 |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
6-ethyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine |
InChI |
InChI=1S/C13H17N5/c1-2-9-7-5-3-4-6-8(7)10-11(14)17-13(15)18-12(10)16-9/h2-6H2,1H3,(H4,14,15,16,17,18) |
InChI Key |
BWFVBVDXZSYVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC(=NC(=C2C3=C1CCCC3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



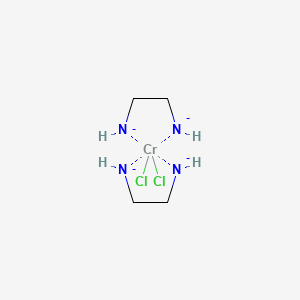
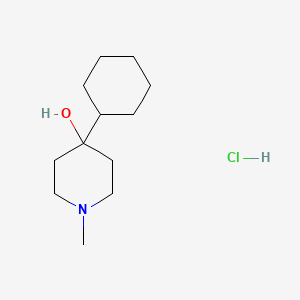
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

